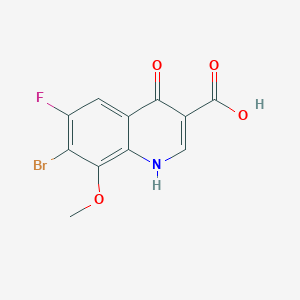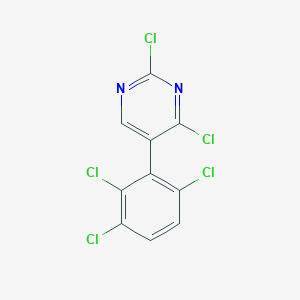
2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a series of substitution reactions to introduce the trichlorophenyl group at the 5-position. The reaction conditions often involve the use of chlorinating agents such as phosphorus trichloride and xylene amine, followed by heating and refluxing .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used.
科学研究应用
2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The compound can also participate in electron transfer reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: This compound has a fluorine atom instead of the trichlorophenyl group and is used in the synthesis of kinase inhibitors.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound contains a trifluoromethyl group and is used in various chemical syntheses.
Uniqueness
2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
属性
分子式 |
C10H3Cl5N2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-5-1-2-6(12)8(13)7(5)4-3-16-10(15)17-9(4)14/h1-3H |
InChI 键 |
QSSSDUBBSFJRPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
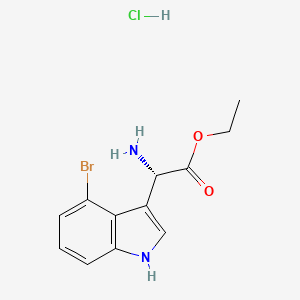
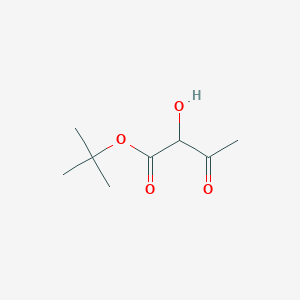
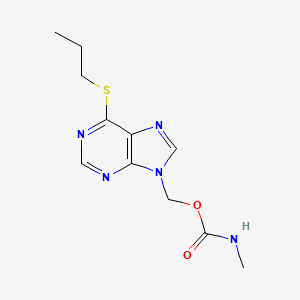
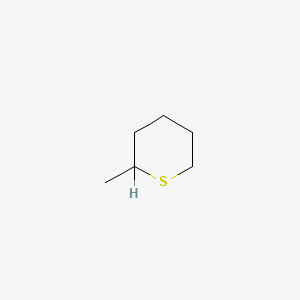
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
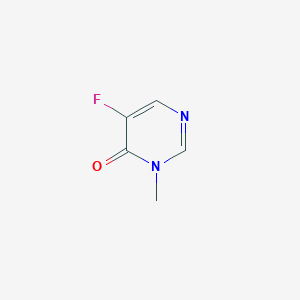
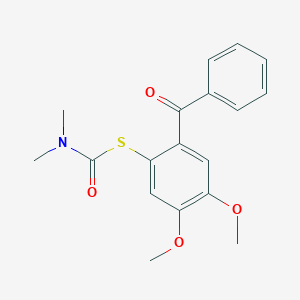

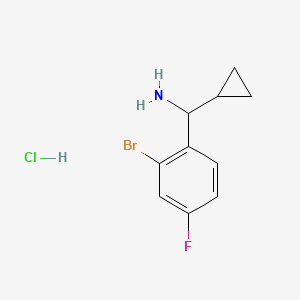

![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
